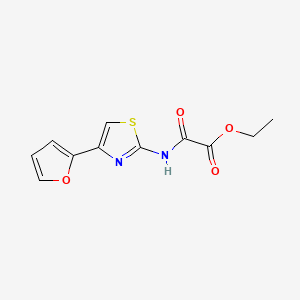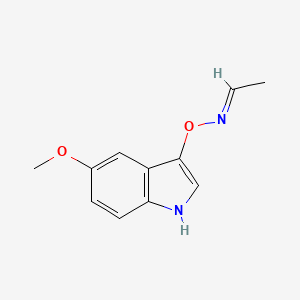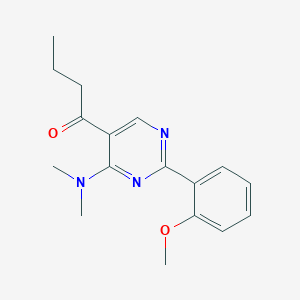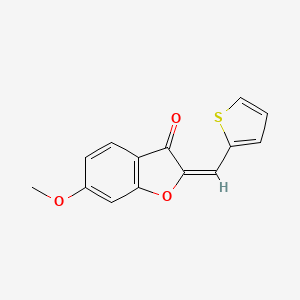
2-tert-Butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and a phenylethoxy group attached to the pyridazinone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved by the reaction of hydrazine with a suitable diketone or diester.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the tert-butyl group: This step can be carried out using tert-butyl bromide in the presence of a base like potassium carbonate.
Introduction of the phenylethoxy group: This can be achieved through an etherification reaction using phenylethanol and a suitable dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products
Oxidation: Formation of corresponding pyridazinone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups replacing the chloro substituent.
科学研究应用
2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering gene expression: Influencing the transcription and translation of specific genes.
相似化合物的比较
Similar Compounds
- 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridine
- 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyrimidine
- 2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyrazine
Uniqueness
2-(tert-Butyl)-4-chloro-5-(1-phenylethoxy)pyridazin-3(2H)-one is unique due to its specific combination of functional groups and the pyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
88093-70-3 |
|---|---|
分子式 |
C16H19ClN2O2 |
分子量 |
306.79 g/mol |
IUPAC 名称 |
2-tert-butyl-4-chloro-5-(1-phenylethoxy)pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-11(12-8-6-5-7-9-12)21-13-10-18-19(16(2,3)4)15(20)14(13)17/h5-11H,1-4H3 |
InChI 键 |
VWVSDWXNDFEWAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)OC2=C(C(=O)N(N=C2)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)










![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)


